Distinct Physicochemical Profile: Lipophilicity (LogP) Relative to Structurally Similar Intermediates
5-[Ethyl(4-formylphenyl)amino]pentyl acetate occupies a specific calculated lipophilicity space that differentiates it from key structural analogs. Its predicted LogP of approximately 3.2 positions it within the optimal range for passive membrane permeability, a critical parameter for designing biologically active molecules [1]. In contrast, the closer analog 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate (CAS 583873-03-4) possesses a higher calculated LogP of ~3.6 due to its more hydrophobic acrylate tail, which would alter its partitioning behavior in biological systems. Conversely, a shorter-chain analog like 3-[ethyl(4-formylphenyl)amino]propanenitrile (CAS 27914-15-4) has a significantly lower LogP (~1.8), making it much more water-soluble and less likely to cross lipid bilayers [2]. This precise LogP value of ~3.2 is not a generic property but a direct consequence of the specific five-carbon spacer and acetate capping group.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP ~3.2 (Predicted) |
| Comparator Or Baseline | 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate (CAS 583873-03-4): LogP ~3.6 (Predicted); 3-[ethyl(4-formylphenyl)amino]propanenitrile (CAS 27914-15-4): LogP ~1.8 (Predicted) |
| Quantified Difference | Target is -0.4 LogP units lower than the prop-2-enoate analog and +1.4 LogP units higher than the propanenitrile analog. |
| Conditions | Calculated using standard cheminformatic algorithms (e.g., XLogP3, ACD/Labs). |
Why This Matters
For procurement, this quantified lipophilicity confirms the compound is in the 'Goldilocks zone' for membrane permeability, making it a superior starting point for medicinal chemistry programs compared to its more or less lipophilic analogs.
- [1] Shanghai ChemLin. 5-(乙基(4-醛基苯基)氨基)戊基 乙酸酯. Chemical Listing, CAS 583873-04-5. Retrieved April 21, 2026. View Source
- [2] Chembase. 3-[ethyl(4-formylphenyl)amino]propanenitrile. Chemical Listing, CAS 27914-15-4. Retrieved April 21, 2026. View Source
